molecular formula C15H23N5 B12227460 4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12227460
M. Wt: 273.38 g/mol
InChI Key: UMBQLUIUWXUCQE-UHFFFAOYSA-N
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Description

4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and a pyrimidine ring substituted with a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific conditions. For instance, the piperazine intermediate can be synthesized by reacting piperazine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The pyrimidine intermediate can be prepared by reacting 2-chloropyrimidine with pyrrolidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form an epoxide or a diol.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: Similar piperazine structure but different substituents.

    1-(1-Piperazinyl)-2-propen-1-one: Similar piperazine and prop-2-en-1-yl groups but lacks the pyrimidine ring.

Uniqueness

4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of the piperazine and pyrimidine rings with specific substituents, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

4-(4-prop-2-enylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C15H23N5/c1-2-5-18-8-10-20(11-9-18)15-12-14(16-13-17-15)19-6-3-4-7-19/h2,12-13H,1,3-11H2

InChI Key

UMBQLUIUWXUCQE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)C2=NC=NC(=C2)N3CCCC3

Origin of Product

United States

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